molecular formula C12H19NO2 B1503786 Enantiomer of Mirogabalin

Enantiomer of Mirogabalin

Numéro de catalogue: B1503786
Poids moléculaire: 209.28 g/mol
Clé InChI: FTBQORVNHOIASH-NHCYSSNCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enantiomer of Mirogabalin is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pain Management

Diabetic Peripheral Neuropathy (DPN) : Mirogabalin has shown significant efficacy in treating DPN, a common complication of diabetes characterized by nerve damage leading to pain and discomfort. Clinical studies indicate that mirogabalin provides more potent analgesic effects compared to pregabalin, with a longer duration of action due to its slower dissociation from the α2δ subunit .

Fibromyalgia : The compound is also being explored for its potential in managing fibromyalgia, a condition marked by widespread musculoskeletal pain. Phase III clinical trials are ongoing to evaluate its effectiveness in reducing fibromyalgia-related pain .

Postherpetic Neuralgia : Mirogabalin's analgesic properties extend to postherpetic neuralgia, where it has demonstrated superior binding affinity and analgesic effects compared to other treatments .

Anti-Inflammatory Properties

Emerging research suggests that mirogabalin may possess anti-inflammatory effects, making it potentially beneficial for conditions like acne and rosacea. By modulating nerve signaling pathways, it could alleviate inflammation associated with these skin conditions .

Manufacturing and Synthesis

The synthesis of enantiomerically pure mirogabalin involves advanced techniques such as asymmetric synthesis and chiral resolution processes:

  • Asymmetric Synthesis : Utilizes chiral catalysts to preferentially produce the desired enantiomer from racemic mixtures.
  • Chiral Resolution : Involves separating the desired enantiomer from unwanted ones using methods like diastereomeric salt formation and chromatographic separation .

Case Study 1: Efficacy in Diabetic Peripheral Neuropathy

A study involving patients with DPN demonstrated that those treated with mirogabalin experienced significant reductions in pain scores compared to placebo groups. The results indicated a faster onset of analgesia and sustained relief over a longer duration compared to pregabalin .

Case Study 2: Fibromyalgia Treatment Trials

In phase III trials for fibromyalgia treatment, mirogabalin was found to significantly improve patient-reported outcomes related to pain intensity and quality of life metrics. The safety profile was also favorable, with fewer adverse effects reported compared to traditional gabapentinoids .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The enantiomer’s chemical behavior is governed by its bicyclic framework, aminomethyl group, and acetic acid moiety. Key reactions include:

Carboxylic Acid Reactions

  • Esterification : Reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form esters. For example, reaction with methanol yields the methyl ester derivative.

  • Salt Formation : Forms water-soluble salts with bases (e.g., NaOH, KOH) or amines. The sodium salt enhances bioavailability for pharmaceutical formulations .

Amine Reactions

  • Acylation : Reacts with acylating agents (e.g., acetyl chloride) to form amides. This reaction requires controlled pH to avoid racemization.

  • Schiff Base Formation : Condenses with aldehydes/ketones under mild conditions to generate imine derivatives, though this is less common in pharmaceutical processing.

Racemization and Stability

Racemization is a critical concern due to the enantiomer’s stereochemical sensitivity:

  • pH Sensitivity : Prolonged exposure to alkaline conditions (pH > 9) or elevated temperatures (>60°C) induces racemization at the bicyclic stereocenters .

  • Mitigation Strategies : Synthesis and purification steps use chiral catalysts (e.g., organocatalysts) and kinetic resolution to maintain enantiomeric purity .

Synthetic Pathway-Derived Reactions

While not direct reactions of the enantiomer itself, synthesis steps highlight its reactivity:

Reaction TypeConditionsOutcomeReference
Knoevenagel Condensation Malonic acid, reflux in DMAForms α,β-unsaturated acid intermediates
Intramolecular [2+2] Cycloaddition Ac₂O, basic conditionsConstructs bicyclo[3.2.0]heptane core
Hydrogenation H₂, sponge cobalt catalystReduces nitriles to amines

Decarboxylation and Hydrolysis

  • Decarboxylation : Under strong basic conditions (e.g., aqueous KOH), the carboxylic acid group loses CO₂, forming a hydrocarbon derivative. This is avoided in drug formulation to preserve activity .

  • Hydrolysis : Esters or amides of the enantiomer hydrolyze in acidic/basic media to regenerate the parent compound .

Comparative Reactivity with Mirogabalin

The enantiomer shares functional groups with Mirogabalin but differs in stereochemical interactions. For example:

PropertyEnantiomer of MirogabalinMirogabalin
Calcium Channel Binding Lower affinity for α₂δ subunitsHigh affinity, sustained dissociation
Synthetic Yield 40–60% via chiral resolution >80% via asymmetric catalysis

Pharmacological Implications

While not a direct chemical reaction, the enantiomer’s stability impacts efficacy:

  • Bioavailability : Salt forms (e.g., besylate) improve solubility and absorption .

  • Metabolism : Hepatic enzymes minimally metabolize the enantiomer, reducing drug-drug interaction risks .

Propriétés

IUPAC Name

2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQORVNHOIASH-NHCYSSNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148671
Record name (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138245-15-4
Record name (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl [3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (1.09 g, 4.71 mmol) was dissolved in ethanol (10 mL) and water (5 mL). To the solution, iron powder (1.32 g, 23.5 mmol) and ammonium chloride (249.6 mg, 4.71 mmol) were added, and the mixture was stirred for 2 hours under heating to reflux. The mixture was allowed to cool, then diluted with saturated saline, a saturated aqueous solution of sodium bicarbonate, and ethyl acetate, and filtered through Celite to remove insoluble matter. The filtrate was separated into organic and aqueous layers. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 4 N solution of hydrochloric acid in ethyl acetate (20 mL) was added, and the mixture was stirred at room temperature for 1 hour. Then, the solvent was distilled off under reduced pressure. The residue was suspended in dichloromethane. To the suspension, triethylamine was added dropwise, and the resulting powder was collected by filtration, then washed with dichloromethane, and then dried to obtain the compound of interest as a white powder (425.1 mg, 43%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
249.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Three
Yield
43%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.